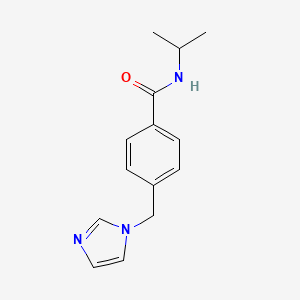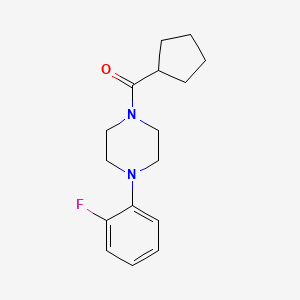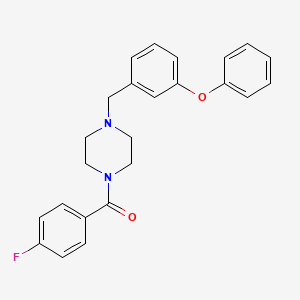![molecular formula C15H11Cl3N2O2 B6102530 N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ACD belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide is not fully understood, but it has been shown to inhibit the activity of the protein kinase CK2 (Wang et al., 2015). CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by this compound has been shown to result in decreased cell viability and induction of apoptosis in cancer cells (Wang et al., 2015).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (Wang et al., 2015). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Zhang et al., 2017). Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease (Zhang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide is its potential as a therapeutic agent for various diseases, including cancer and Parkinson's disease. Another advantage is its ability to inhibit CK2 activity, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments (Wang et al., 2015).
Zukünftige Richtungen
For N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide research include investigating its potential as a therapeutic agent, studying its mechanism of action, and improving its solubility.
Synthesemethoden
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-chlorobenzamide in the presence of triethylamine to yield this compound. The yield of this compound is reported to be around 60-70% (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties (Wang et al., 2015). This compound has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-8(21)19-10-3-5-14(13(18)7-10)20-15(22)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFLUIALFVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)


![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)